molecular formula C11H12N2 B3021560 (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile CAS No. 500292-94-4

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Cat. No.: B3021560
CAS No.: 500292-94-4
M. Wt: 172.23 g/mol
InChI Key: JNRBSZUSHVFWIK-ONEGZZNKSA-N
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Description

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Synthesis

(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile and its related compounds have been extensively studied for their crystal structures and synthesis methods. For instance, Shinkre et al. (2008) discussed the synthesis of an isomer of a similar compound, detailing the X-ray crystal structures of both E and Z isomers (Shinkre et al., 2008). These studies provide fundamental insights into the molecular configuration and structural stability, essential for further applications in various fields.

Fluorescence and Photochemical Behavior

The study of fluorescence properties and photochemical behavior of derivatives of acrylonitrile, including those with dimethylaminophenyl-substitutions, is a significant area of research. Percino et al. (2013) explored how the packing modes of conjugated compounds like (dimethylamino)arylacrylonitrile derivatives affect their fluorescence in the solid state (Percino et al., 2013). This research is crucial in developing materials for optical and electronic applications where fluorescence control is vital.

Copolymerization and Material Properties

The copolymerization of acrylonitrile-based compounds with various monomers has been extensively studied. For example, Vijayanand et al. (2002) synthesized copolymers using 3,5-dimethylphenyl methacrylate, focusing on characterizing these materials through techniques like FT-IR and NMR (Vijayanand et al., 2002). Such studies are crucial for developing new materials with tailored properties for specific industrial applications.

Polymerization Kinetics and Thermal Properties

The kinetics of polymerization and the thermal properties of polymers involving acrylonitrile derivatives are also a significant research focus. For example, Hou et al. (2008) investigated the copolymerization kinetics and degradation apparent activation energy of poly(acrylonitrile-ran-2-ethenyl-pyridine), providing insights into the thermal stability and degradation behavior of these polymers (Hou et al., 2008).

Mechanism of Action

Target of Action

The primary targets of (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Properties

IUPAC Name

(E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h3-4,6-7H,13H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRBSZUSHVFWIK-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C=CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1N)C)/C=C/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500292-86-4
Record name (2E)-3-(4-AMINO-3,5-DIMETHYLPHENYL)PROP-2-ENENITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.549
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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